C7 vs. C6: Potency Reduction from N-Acyl Chain Extension
Heptanoyl fentanyl (C7) is structurally differentiated from hexanoylfentanyl (C6) by a single methylene unit extension of the N-acyl chain. A comprehensive structure-activity relationship (SAR) study demonstrated that hexanoylfentanyl exhibits an antinociceptive ED50 of 2686 mg/kg (95% CI: 786.3–22,808) in the mouse warm-water tail-withdrawal assay, reflecting a potency ratio to morphine of 0.02 and to fentanyl of 0.00, consistent with the class-level observation that potency and efficacy decrease with increases in N-acyl chain length [1] [2]. While direct ED50 data for heptanoyl fentanyl is absent from primary literature, the established SAR trend supports the inference that heptanoyl fentanyl (C7) possesses further diminished MOR-mediated antinociceptive potency relative to hexanoylfentanyl (C6) [3].
| Evidence Dimension | In Vivo Antinociceptive Potency (ED50) |
|---|---|
| Target Compound Data | Not directly reported; inferred lower potency than hexanoylfentanyl based on SAR trend |
| Comparator Or Baseline | Hexanoylfentanyl: ED50 = 2686 mg/kg (95% CI: 786.3–22,808) |
| Quantified Difference | Inferred further reduction in potency for heptanoyl fentanyl relative to hexanoylfentanyl |
| Conditions | Mouse warm-water tail-withdrawal assay (adult male Swiss Webster mice) |
Why This Matters
This establishes that heptanoyl fentanyl is not a potent MOR agonist; procurement for analgesic screening programs would be inappropriate, whereas its unique low-efficacy profile may be valuable for investigating the structural determinants of opioid receptor activation.
- [1] Varshneya NB, et al. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior. 2023; 226:173572. Table 4. View Source
- [2] Varshneya NB, et al. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior. 2023; 226:173572. Abstract. View Source
- [3] Varshneya NB, et al. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology Biochemistry and Behavior. 2023; 226:173572. View Source
